The compound is derived from isopropyl malonic acid and other related organic compounds through specific synthetic pathways. Apronal has been marketed under various names, including Sedormid, and was initially introduced by Hoffmann-La Roche in the 1920s.
Apronal falls under the category of organic compounds, specifically as a carbamide derivative. It is recognized for its sedative properties and is classified in the realm of pharmaceuticals used for inducing relaxation or sleep.
The synthesis of apronal can be achieved through several methods, primarily focusing on the reaction of isopropyl malonic acid derivatives with allyl halides. Two notable synthetic routes are:
The molecular formula of apronal is , with a molecular weight of approximately 184.24 g/mol. The structure consists of an allyl group connected to a carbonyl group through a urea linkage.
Apronal can participate in various chemical reactions typical of carbamides and amides:
The reactions involving apronal typically require careful control of temperature and pH to ensure optimal yields and minimize by-products .
Apronal exerts its effects primarily through modulation of neurotransmitter activity in the central nervous system. It enhances inhibitory neurotransmission, leading to sedation and muscle relaxation.
Research indicates that apronal increases porphyrin levels in the liver and urine of treated animals, suggesting metabolic interactions that may affect liver function . Its sedative effects are comparable to those of other hypnotics but have raised concerns regarding potential hepatotoxicity.
Apronal (allylisopropylacetylurea) was first synthesized in 1926 by the Swiss pharmaceutical company Hoffmann-La Roche, as documented in patent DE 459903 [1]. This period marked the zenith of non-barbiturate hypnotic development, driven by demand for safer daytime sedatives. Apronal’s core structure—an open-chain acylurea—diverged from barbiturates' cyclic frameworks, yet shared their mechanism of GABAergic modulation [1] [7]. Industrial production leveraged scalable carbamide synthesis, where isopropyl groups and allyl moieties were incorporated to enhance lipid solubility and onset kinetics [1]. Marketed as Sedormid, it gained traction for mild sedation at doses of 1–2 grams every 3–4 hours, positioning it as a barbiturate alternative with purportedly lower abuse potential [1].
The 1930s–1940s saw Apronal adopted globally, particularly in Europe and Japan, reflecting pre-war pharmaceutical innovation trends. Its synthesis exemplified structure-activity relationship (SAR) pragmatism: the allyl group facilitated metabolic elimination, while the isopropyl moiety optimized blood-brain barrier penetration [7]. However, Apronal’s molecular simplicity—lacking the stereochemical refinements of later hypnotics—limited its therapeutic index [5].
Table 1: Key Ureide Hypnotics of the Early 20th Century [1] [7]
Compound | Year Introduced | Structural Features | Clinical Use |
---|---|---|---|
Apronal (Sedormid) | 1926 | Allylisopropylacetylurea | Daytime sedation |
Bromisoval | 1907 | α-Bromoisovalerylurea | Mild hypnotic |
Carbromal | 1909 | α-Bromo-α-ethylbutyrylurea | Nervous disorders |
Apronal’s withdrawal catalyzed innovation in hypnotic scaffolds. Researchers recognized that its acylurea core offered synthetic versatility but carried inherent toxicity risks. This spurred two design paradigms: [2] [7]
Apronal’s influence persisted in prodrug strategies. Remimazolam (a benzodiazepine analogue) used esterification for ultra-short action, mirroring efforts to enhance Apronal’s pharmacokinetics [7]. Similarly, JM-1232(-)—an isoindolinone sedative—retained Apronal’s emphasis on water solubility while expanding the therapeutic index [7]. These refinements exemplified a shift from Apronal’s “one scaffold-fits-all” approach to target-aware design [5] [7].
Table 2: Structural Evolution from Apronal to Modern Hypnotics [2] [5] [7]
Drug (Year) | Core Structural Change | Design Objective | Outcome |
---|---|---|---|
Apronal (1926) | Open-chain acylurea | Non-barbiturate sedation | Thrombocytopenia risk |
Etomidate (1960s) | Imidazole heterocycle | GABAₐ potency | Adrenal suppression |
MOC-etomidate (2010s) | Ester-linked spacer | Rapid metabolism | Reduced adrenal toxicity |
Carboetomidate (2010) | Pyrrole ring | Avoid 11β-hydroxylase inhibition | Minimal steroid disruption |
Apronal’s market exit began in the 1950s when pharmacovigilance linked it to thrombocytopenic purpura, characterized by platelet destruction and hemorrhagic complications [1] [8]. This epitomized idiosyncratic toxicity—unpredictable and immune-mediated—contrasting with dose-dependent barbiturate risks. Case studies revealed Apronal acted as a hapten, triggering antibody-mediated platelet lysis [1] [8]. By 1960, most nations had withdrawn it, though Japan retained it in formulations like EVE series analgesics [1] [3].
Regulatory responses diverged globally:
This case underscored pharmacovigilance evolution. Apronal’s withdrawal relied on physician case reports, whereas modern analogues like etomidate faced accelerated recalls via structured programs (e.g., FDA’s Sentinel Initiative) [3] [8]. Persistent use in Japan highlights regulatory heterogeneity—therapeutic availability often hinges on regional risk tolerance rather than universal evidence [1] [3].
Table 3: Timeline of Apronal’s Regulatory Withdrawal [1] [3] [8]
Year | Region/Action | Key Event |
---|---|---|
1926 | Global | Synthesized by Hoffmann-La Roche |
1950s | Europe/USA | Withdrawn for thrombocytopenic purpura |
1960–2023 | Japan | Marketed in EVE brands as analgesic component |
2023 | Australia | Therapeutic Goods Administration bans EVE products |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7